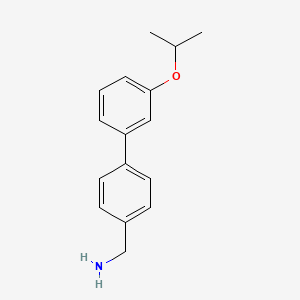
C-(3'-Isopropoxybiphenyl-4-yl)-methylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .Aplicaciones Científicas De Investigación
1. Complement Protein C-3 Modification
C-(3'-Isopropoxybiphenyl-4-yl)-methylamine has been studied in relation to the modification of complement protein C-3. Treatment with methylamine leads to a loss of hemolytic function in C-3 and the exposure of a reactive thiol group. This reaction is covalent and stoichiometric, indicating a specific interaction with the protein (Tack et al., 1980).
2. Denaturation-Dependent Fragmentation
Further studies show that C-3 can incorporate methylamine as a gamma-glutamylmethylamide derivative, and this incorporation prevents denaturation-dependent protein fragmentation in sodium dodecyl sulfate. This suggests a protective effect of methylamine against certain types of protein degradation (Howard, 1980).
3. Metabolism Studies in Amphetamines
C-(3'-Isopropoxybiphenyl-4-yl)-methylamine has been implicated in studies on the metabolism of amphetamine derivatives. It helps in understanding the metabolic pathways and the role of enzymes like CYP2D6 in aromatic hydroxylation (Welter et al., 2014).
4. Complement Activation and Binding
Research also includes the study of how methylamine-modified C-3 exhibits functional properties of C3b, a fragment of C3, which plays a critical role in the complement system of immune defense. This includes the binding of Factor B and the formation of C3 convertase (Pangburn & Müller-Eberhard, 1980).
5. Role in Noradrenaline Reuptake Inhibition
In medicinal chemistry, derivatives of C-(3'-Isopropoxybiphenyl-4-yl)-methylamine have been identified as selective noradrenaline reuptake inhibitors. This is significant for conditions where noradrenaline levels need to be modulated (Fish et al., 2008).
6. Photopolymerization Studies
The compound has relevance in materials science, particularly in photopolymerization processes. Studies explore its role in the generation of radicals under UV irradiation, important for polymer chemistry (Guillaneuf et al., 2010).
7. Monoamine Oxidase B Substrate Properties
Research on 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines, which include C-(3'-Isopropoxybiphenyl-4-yl)-methylamine, provides insights into their monoamine oxidase B substrate properties. This has implications in neuroscience and pharmacology (Yu & Castagnoli, 1999).
8. Photodegradation Performance in Environmental Studies
The compound's derivatives have been utilized in studies of photodegradation of pollutants, indicating its potential application in environmental science (Yan et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3-propan-2-yloxyphenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(2)18-16-5-3-4-15(10-16)14-8-6-13(11-17)7-9-14/h3-10,12H,11,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFEZHYNLQMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(3'-Isopropoxybiphenyl-4-yl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)




![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)
